molecular formula C6H3Br3N2O2 B1314880 2,4,6-Tribromo-3-nitroaniline CAS No. 62406-72-8

2,4,6-Tribromo-3-nitroaniline

Cat. No. B1314880
CAS RN: 62406-72-8
M. Wt: 374.81 g/mol
InChI Key: WXKZWLNXOMHHIV-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-nitroaniline is a brominating agent that can produce hydrogen peroxide . It is used in organic synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents .


Synthesis Analysis

2,4,6-Tribromo-3-nitroaniline is prepared by the reaction of hydrochloric acid with 2,4,6-tribromoaniline . The bromination of 2,4,6-tribromo-3-nitroaniline produces 4 equivalents of hydrogen peroxide .


Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromo-3-nitroaniline is C6H3Br3N2O2 . Its molecular weight is 374.81 g/mol .


Chemical Reactions Analysis

The bromine molecule reacts with the benzene ring at the ortho and para positions, leading to the formation of 2,4,6-tribromoaniline . Diazotization, then reaction with ethanol to replace the diazonium group with hydrogen, gives 1,3,5-tribromobenzene .


Physical And Chemical Properties Analysis

2,4,6-Tribromo-3-nitroaniline is a solid substance . Its melting point is 95-97° C and its predicted boiling point is 319.3° C at 760 mmHg . The predicted density is 2.5 g/cm3 and the refractive index is n20D 1.72 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause an allergic skin reaction and causes serious eye irritation .

properties

IUPAC Name

2,4,6-tribromo-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKZWLNXOMHHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478333
Record name 2,4,6-Tribromo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromo-3-nitroaniline

CAS RN

62406-72-8
Record name 2,4,6-Tribromo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KJP Orton - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… This substance could not be 2 : 4 : 6-tribromo-3-nitroaniline, which was prepared by Eorner (Jahresbes.., 1875, 347) from nz-nitroaniline and melts at 102.5’. It mas possible in Remmers…
Number of citations: 2 pubs.rsc.org
N Kharasch, W King, TC Bruice - Journal of the American …, 1955 - ACS Publications
The hydrolysis of 2, 4-dinitrobenzenesulfenyl chloride yields a variety of products, including 2, 4-dinitrobenzenesulfenic anhydride, AiS-O-SAr (Ar= 2, 4-dinitrophenyl), bis-(2, 4-…
Number of citations: 30 pubs.acs.org
KJP Orton - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… Acareful search was made in the mother liquors for 2 : 4-tribromo-6-nitroaniline, and for 2 : 4 : 6-tribromo-3-nitroaniline. The mother liquors were precipitated by water, and the solid thus …
Number of citations: 2 pubs.rsc.org
CG Swain, R Cardinaud, AD Ketley - Journal of the American …, 1955 - ACS Publications
-Butyl chloride hydrolyzes 40% faster in light water than in heavy water, whereas¿-butyldimethylsulfonium ion and methyl halides hydrolyze at the same rate in the two media. The …
Number of citations: 32 pubs.acs.org
KJP Orton - Journal of the Chemical Society, Transactions, 1903 - pubs.rsc.org
… It was identical in all respects with a specimen prepared from 2 : 4 : 6-tribromo-3-nitroaniline in the usual manner by eliminating the amino-group (Korner, Juhresbericht, …
Number of citations: 17 pubs.rsc.org
DHR Barton, YL Chow, A Cox, GW Kirby - Journal of the Chemical …, 1965 - pubs.rsc.org
We considered two possible initial photochemical processes. In the first, sulphenyl esters would cleave to furnish 2, 4-dinitrobenzenesulphenyl radicals and acyloxy-radicals, for …
Number of citations: 36 pubs.rsc.org
VN Shishkin, IV Tarasova, KP Butin - Russian chemical bulletin, 2005 - Springer
The regioselectivity of reductive debromination of substituted pentabromobenzenes C 6 Br 5 X (X = NH 2 , OMe, Me, H, Cl, F, and NO 2 ) under the action of Bu t ONa in DMSO …
Number of citations: 2 link.springer.com
PV Ghorpade, DA Pethsangave, S Some… - The Journal of …, 2018 - ACS Publications
The mildly acidic and oxidative nature of graphene oxide, with its large surface area available for catalytic activity, has been explored in aromatic nuclear bromination chemistry for the …
Number of citations: 24 pubs.acs.org
LA Kazitsyna, AV Upadysheva - Russian Chemical Reviews, 1966 - iopscience.iop.org
CONTENTS I. Introduction 388 II. Preparation of o-and p-quinone diazides and p-iminoquinone diazides 388 III. Properties of quinone diazides and p-iminoquinone diazides 394 IV. …
Number of citations: 31 iopscience.iop.org

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